Methyl 3-bromo-6-cyano-2-nitrobenzoate
Description
Methyl 3-bromo-6-cyano-2-nitrobenzoate is a substituted benzoate ester characterized by three distinct functional groups: a bromine atom at position 3, a cyano group at position 6, and a nitro group at position 2 of the aromatic ring. Its ester moiety (methyl group) enhances solubility in organic solvents, while the electron-withdrawing nitro and cyano groups influence its stability and participation in electrophilic substitution or nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
methyl 3-bromo-6-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)7-5(4-11)2-3-6(10)8(7)12(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTUBFPTFSRQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-cyano-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by bromination and cyano group introduction . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine for bromination under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-cyano-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-6-cyano-2-nitrobenzoate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-cyano-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various binding interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2)
- Structure: Features an amino group (-NH₂) at position 3, a bromine at position 6, and a methyl group at position 2.
- Molecular Formula: C₉H₁₀BrNO₂ (vs. C₉H₅BrN₂O₄ for the target compound).
- Key Differences: The amino group is electron-donating, contrasting with the electron-withdrawing nitro and cyano groups in the target compound. This difference significantly alters reactivity; the amino group facilitates electrophilic substitution, whereas the nitro group deactivates the ring .
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate
- Structure : Contains a benzyloxy group at position 3 and fluorine at position 2.
- Such derivatives are often intermediates in drug synthesis .
Methyl Salicylate
- Structure : A simple ester with a hydroxyl group at position 2 and a methoxy group at position 1.
- Key Differences: Lacks halogen or cyano substituents, making it less reactive in halogenation or cyanation reactions.
Physical and Chemical Properties
Research Findings and Challenges
- Synthetic Challenges: The simultaneous presence of nitro, bromo, and cyano groups in this compound complicates regioselective functionalization. Competing reactions during nitration or bromination require precise temperature control .
- Stability Issues : Nitro groups may render the compound sensitive to light or heat, necessitating storage under inert conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
